molecular formula C27H26N4O B8075466 (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone

(4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone

Cat. No.: B8075466
M. Wt: 422.5 g/mol
InChI Key: WMCOXOOJRVMPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanone derivative featuring a 1,2,3-triazole core linked to a biphenyl group and a 2-benzylpiperidine moiety. Such hybrids are often explored for their bioactivity, leveraging the triazole’s hydrogen-bonding capacity and the piperidine’s conformational flexibility .

Properties

IUPAC Name

(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-28-20-26(29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOXOOJRVMPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic route for KT109 N2 Regioisomer involves the carbamoylation of KT109. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired regioisomer. Industrial production methods for KT109 N2 Regioisomer are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

KT109 N2 Regioisomer undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H18N4O
  • Molecular Weight : 318.4 g/mol
  • IUPAC Name : (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone
  • CAS Number : 1361526-43-3

Anticancer Activity

Recent studies have shown that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic effects. The biphenyl substituent enhances the lipophilicity and biological activity of the triazole framework .

Antifungal Properties

Research has indicated that similar triazole derivatives possess antifungal activity against several pathogenic fungi. The compound's ability to inhibit fungal growth has been attributed to its interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Neuropharmacological Potential

The benzylpiperidine moiety suggests potential neuropharmacological applications. Compounds with this structure have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This could lead to the development of new treatments for neurological disorders .

Photophysical Properties

The incorporation of biphenyl groups can enhance the photophysical properties of materials. Studies have shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) due to their favorable luminescent characteristics .

Synthesis of Functional Materials

The versatility of the triazole ring allows for the synthesis of functional materials with tailored properties. This includes applications in sensors and catalysts where specific interactions at the molecular level are required .

Case Study 1: Synthesis and Anticancer Evaluation

A recent study synthesized a series of triazole derivatives similar to this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the side chains significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antifungal Screening

Another study focused on the antifungal properties of triazole derivatives against Candida species. The synthesized compounds were tested in vitro, revealing that some exhibited higher efficacy than traditional antifungals like fluconazole .

Mechanism of Action

KT109 N2 Regioisomer functions as an internal standard for KT109 quantification. The mechanism involves its structural similarity to KT109, allowing it to be used as a reference compound in analytical methods. The molecular targets and pathways involved include the inhibition of diacylglycerol lipase β (DAGLβ), which plays a role in lipid metabolism and signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, it is compared to structurally related analogs based on scaffold composition, physicochemical properties, and reported bioactivity.

Structural Analogues

Compound Name Core Structure Differences Molecular Weight (g/mol) Key Features Reference
(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone 2H-1,2,3-triazol-2-yl, 2-benzylpiperidine 447.52 Biphenyl-triazole-piperidine hybrid; potential CNS activity due to lipophilicity.
(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone (Compound 81) 1H-1,2,3-triazol-1-yl, unsubstituted piperidine 369.47 Simplified piperidine; lacks biphenyl but retains triazole. High yield (88%) .
{1-[5-(2-((1,1’-Biphenyl)-4-yl)-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-2-yl}methanamine (Compound 15) Thiazole-oxadiazole core, biphenyl, methylthiazole 431.51 Dual heterocycles (thiazole/oxadiazole); moderate yield (59%); anti-MDR activity .
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone (CAS 42060-83-3) No triazole or benzyl substituent 265.35 Minimalist biphenyl-piperidine scaffold; likely higher solubility.

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s biphenyl and benzyl groups increase hydrophobicity (predicted LogP ~4.2), compared to Compound 81 (LogP ~3.1) and CAS 42060-83-3 (LogP ~2.8).
  • Hydrogen-Bond Acceptors: The triazole and ketone groups provide 5 H-bond acceptors, surpassing CAS 42060-83-3 (2 acceptors) but matching Compound 15 (5 acceptors) .

Research Implications

The target compound’s structural complexity positions it as a candidate for targeting enzymes or receptors requiring dual hydrophobic and polar interactions (e.g., kinases, GPCRs). Its higher molecular weight (447.52 vs. 369.47 for Compound 81) may impact bioavailability, necessitating formulation optimization.

Biological Activity

The compound (4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone , also known by its PubChem CID 56593029, is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N4O
  • Molecular Weight : 318.4 g/mol
  • IUPAC Name : [4-(4-phenylphenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone

The compound consists of a triazole ring, a biphenyl moiety, and a benzylpiperidine fragment, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For example, the triazole moiety has been linked to the inhibition of various cancer cell lines:

  • Mechanism of Action : Triazoles can interfere with cell proliferation by inducing apoptosis and inhibiting angiogenesis. They often act by modulating signaling pathways involved in cancer progression.
  • Case Studies :
    • A study demonstrated that similar triazole compounds showed IC50 values in the low micromolar range against prostate cancer cell lines (PC3 and DU145) . This suggests that our compound may exhibit comparable efficacy.

Antimicrobial Activity

Triazole derivatives are also known for their antifungal and antibacterial properties:

  • Fungal Inhibition : The synthesized triazole derivatives were screened against various fungal species including Candida spp. and Aspergillus spp., showing promising antifungal activity .
  • Case Studies :
    • Compounds similar to our target were evaluated for their fungicidal activity against Candida albicans, revealing effective inhibition comparable to standard antifungal agents like itraconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

Structural ComponentModificationEffect on Activity
Triazole RingSubstitution at N-positionEnhanced anticancer activity
BenzylpiperidineAltering substituents on piperidineImproved selectivity towards cancer cells

Toxicity Profile

Toxicity studies are crucial for evaluating the safety of new compounds:

  • Acute Toxicity Testing : Preliminary studies indicate that related compounds exhibit median lethal doses (LD50) greater than 300 mg/kg in animal models . This suggests a favorable safety profile for further development.

Q & A

Basic: How can researchers optimize the synthesis of this compound to address low yields in triazole coupling steps?

Methodological Answer:
Low yields in triazole formation often stem from suboptimal reaction conditions. Key strategies include:

  • Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with ligands like TBTA to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity, while anhydrous conditions prevent catalyst deactivation .
  • Temperature Control : Maintain 60–80°C for 12–24 hours to balance reaction progress and side-product formation .
  • Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc 5:5) to isolate the triazole product from unreacted biphenyl precursors .

Table 1 : Yield variations in triazole coupling reactions from analogous compounds

Compound IDCatalyst SystemSolventYieldReference
22bCuI/TBTATHF78%
25CuSO₄·5H₂ODMF84%
27CuI/Et₃NCH₂Cl₂75%

Advanced: What strategies resolve conflicting NMR data when confirming the triazole-biphenyl linkage?

Methodological Answer:
Ambiguities in ¹H-NMR spectra (e.g., overlapping aromatic peaks) can be addressed via:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm triazole connectivity to the biphenyl group. For example, cross-peaks between triazole C-4 (δ ~145 ppm) and biphenyl protons (δ 7.8–8.1 ppm) validate the linkage .
  • DEPT-135 : Differentiates CH₂/CH₃ groups in the benzylpiperidine moiety, reducing misinterpretation of integration values .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to verify assignments .

Basic: Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.3–8.1 ppm for biphenyl), triazole protons (δ 8.1–8.3 ppm), and piperidine CH₂ groups (δ 1.7–3.4 ppm) .
  • HPLC Purity Analysis : Use a C18 column with UV detection (254 nm); a single peak with >95% area confirms purity .
  • Elemental Analysis (EA) : Discrepancies in C/H/N content >0.3% indicate impurities (e.g., unreacted acetyl intermediates) .

Advanced: How can researchers address anisotropic displacement ellipsoid anomalies in X-ray crystallography using SHELXL?

Methodological Answer:
Anisotropic refinement challenges (e.g., elongated ellipsoids in the benzyl group) require:

  • ADPs Restraints : Apply RIGU/SADI commands in SHELXL to constrain unrealistic thermal motion parameters .
  • Twinning Analysis : Use TWIN/BASF commands for data with >5% twin fractions, common in piperidine-containing crystals .
  • High-Resolution Data : Collect data to <0.8 Å resolution to improve electron density maps for the triazole ring .

Basic: How to design in vitro assays to evaluate this compound’s activity against neurological targets (e.g., orexin receptors)?

Methodological Answer:

  • Receptor Binding Assays : Use CHO cells expressing human orexin-1 receptors (OX1R). Measure IC₅₀ via competitive binding with ³H-SB-674042 .
  • Calcium Flux Assays : Employ FLIPR Tetra for real-time Ca²⁺ mobilization upon receptor activation .
  • Positive Controls : Compare with TCS-OX2-29 (OX1R antagonist) to validate assay sensitivity .

Advanced: How to interpret contradictory activity data between cell-based assays and in vivo models?

Methodological Answer:
Discrepancies often arise from:

  • Bioavailability Issues : Assess logP (target: 2–4) and aqueous solubility (e.g., via shake-flask method). Poor solubility (<10 µM) limits in vivo efficacy despite in vitro potency .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
  • Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB models; logBB < -1 indicates limited CNS access .

Basic: How to resolve elemental analysis discrepancies in synthesized batches?

Methodological Answer:

  • Purification : Re-crystallize from dichloromethane/hexane to remove residual AlCl₃ (common in Friedel-Crafts syntheses) .
  • Drying Protocols : Use high-vacuum drying (<0.1 mbar, 24 hours) to eliminate solvent impurities (e.g., EtOAc) that skew C/H ratios .
  • Alternative Techniques : Confirm purity via HRMS (e.g., ESI-TOF) if EA inconsistencies persist .

Advanced: How to analyze conflicting structure-activity relationship (SAR) data between triazole and imidazole analogs?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (triazole N3 vs. imidazole N1) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with OX1R) to compare binding poses and residence times .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG between triazole/imidazole analogs to explain potency differences .

Basic: How to use ORTEP-III for visualizing anisotropic displacement parameters in the crystal structure?

Methodological Answer:

  • Data Input : Load SHELXL-generated .res files into ORTEP-III. Use the GUI to adjust ellipsoid probability levels (default: 50%) .
  • Thermal Motion Analysis : Highlight high-Ueq atoms (e.g., disordered solvent molecules) with color gradients .
  • Ray-Traced Outputs : Generate publication-ready figures with POV-Ray integration .

Advanced: How to employ SHELXD for solving partial occupancy in co-crystallized solvent molecules?

Methodological Answer:

  • Dual Space Methods : Run SHELXD with default parameters for 10,000 trials to identify solvent peaks (e.g., EtOH) in difference maps .
  • PART Command : Assign partial occupancy (e.g., 0.5 for disordered solvent) and refine using FREE=0.01 to avoid overfitting .
  • SQUEEZE (PLATON) : Remove diffuse solvent electron density post-refinement to improve R-factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.